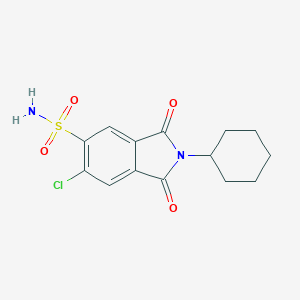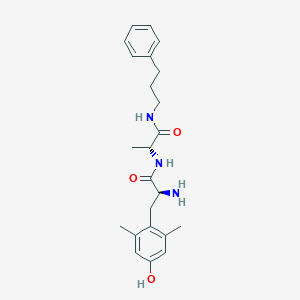
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide, also known as DPT-L, is a peptide compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide is not fully understood, but it is believed to involve the modulation of certain cellular pathways. It has been suggested that 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide may interact with specific receptors or enzymes in the body, leading to the observed biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has antimicrobial and antiviral properties, as well as anti-inflammatory effects. In addition, 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been found to have neuroprotective effects and may help to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide in lab experiments is its stability and ease of synthesis. However, one limitation is that the compound may not be readily available for researchers due to its complex synthesis process.
Zukünftige Richtungen
There are several future directions for research on 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide. One area of interest is the potential use of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide as a therapeutic agent in the treatment of neurodegenerative diseases. Further investigation is needed to fully understand the mechanism of action of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide and its potential applications in drug discovery. In addition, studies on the toxicity and safety of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide are needed before it can be considered for clinical use.
Synthesemethoden
The synthesis of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is obtained through cleavage from the support and purification using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been investigated for its potential applications in various scientific fields. In the field of drug discovery, 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been found to have antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs. In addition, 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
123689-66-7 |
|---|---|
Produktname |
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide |
Molekularformel |
C23H31N3O3 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-[(2R)-1-oxo-1-(3-phenylpropylamino)propan-2-yl]propanamide |
InChI |
InChI=1S/C23H31N3O3/c1-15-12-19(27)13-16(2)20(15)14-21(24)23(29)26-17(3)22(28)25-11-7-10-18-8-5-4-6-9-18/h4-6,8-9,12-13,17,21,27H,7,10-11,14,24H2,1-3H3,(H,25,28)(H,26,29)/t17-,21+/m1/s1 |
InChI-Schlüssel |
DGIVTTGQFOQCPP-UTKZUKDTSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](C)C(=O)NCCCC2=CC=CC=C2)N)C)O |
SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(C)C(=O)NCCCC2=CC=CC=C2)N)C)O |
Kanonische SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(C)C(=O)NCCCC2=CC=CC=C2)N)C)O |
Synonyme |
2,6-dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide 2,6-dimethyltyrosyl-N-(3-phenylpropyl)alaninamide SC 39566 SC-39566 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




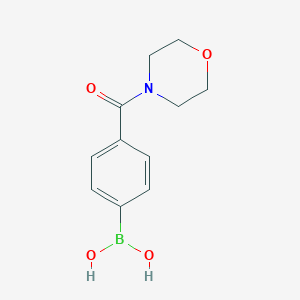

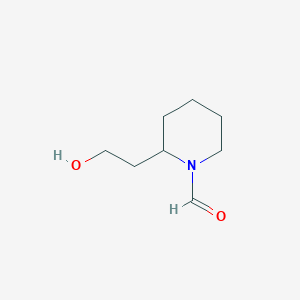
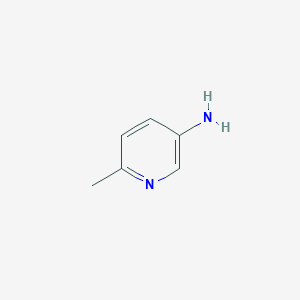

![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)






